5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15Cl2N5O and its molecular weight is 376.24. The purity is usually 95%.
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Scientific Research Applications
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
Triazole compounds, including those similar to 5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, are pivotal in the synthesis of peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) highlights a ruthenium-catalyzed cycloaddition process for preparing protected versions of triazole amino acids. This method facilitates the synthesis of triazole-containing dipeptides and triazoles with HSP90 inhibitory activity, demonstrating their potential in drug development (Ferrini et al., 2015).
Antimicrobial Activity of Triazole Derivatives
Bektaş et al. (2007) explored the synthesis and antimicrobial efficacy of new 1,2,4-triazole derivatives, showcasing the versatility of triazole compounds in developing potential antimicrobial agents. Some derivatives exhibited good to moderate activities against test microorganisms, underlining the importance of triazole-based compounds in addressing microbial resistance (Bektaş et al., 2007).
Synthesis of Fused Heterocycles with Antiavian Influenza Virus Activity
Hebishy et al. (2020) demonstrated a route to synthesize benzamide-based 5-aminopyrazoles and their corresponding derivatives, revealing significant antiviral activities against bird flu influenza (H5N1). This study provides a foundation for the development of new antiviral compounds using triazole chemistry as a backbone, potentially offering new treatments for viral infections (Hebishy et al., 2020).
Novel Antimicrobial Agents
Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides with antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Their research underscores the potential of triazole derivatives in developing new antimicrobial therapies, pointing to the broader applicability of such compounds in combating infectious diseases (Pokhodylo et al., 2021).
Properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O/c18-13-6-4-11(5-7-13)9-21-17(25)15-16(20)24(23-22-15)10-12-2-1-3-14(19)8-12/h1-8H,9-10,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZJUXDWJPNRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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